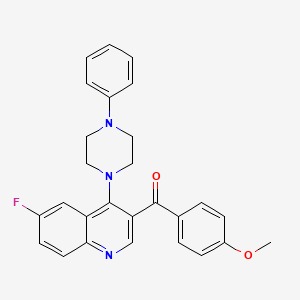

(6-Fluor-4-(4-Phenylpiperazin-1-yl)chinolin-3-yl)(4-Methoxyphenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a useful research compound. Its molecular formula is C27H24FN3O2 and its molecular weight is 441.506. The purity is usually 95%.

BenchChem offers high-quality 6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (6-Fluor-4-(4-Phenylpiperazin-1-yl)chinolin-3-yl)(4-Methoxyphenyl)methanon:

Forschung zu neurodegenerativen Erkrankungen

Diese Verbindung hat sich als vielversprechend für die Behandlung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson erwiesen. Ihre Struktur ermöglicht es ihr, mit bestimmten neuronalen Rezeptoren und Enzymen zu interagieren, was möglicherweise das Fortschreiten dieser Krankheiten durch Modulation der Neurotransmitterspiegel und Reduzierung von oxidativem Stress hemmt .

Behandlung psychiatrischer Störungen

Die Interaktion der Verbindung mit Dopamin- und Serotoninrezeptoren macht sie zu einem Kandidaten für die Behandlung psychiatrischer Störungen wie Schizophrenie und Depression. Durch die Modulation dieser Neurotransmittersysteme kann sie helfen, Symptome zu lindern und die kognitive Funktion zu verbessern .

Krebsforschung

Forschungen haben gezeigt, dass diese Verbindung möglicherweise krebshemmende Eigenschaften besitzt. Ihre Fähigkeit, in Zellsignalisierungspfade einzugreifen und Apoptose in Krebszellen zu induzieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien .

Entzündungshemmende Anwendungen

Die Verbindung wurde auf ihre entzündungshemmenden Wirkungen untersucht. Sie kann die Produktion von pro-inflammatorischen Zytokinen hemmen und Entzündungen reduzieren, was sie für die Behandlung chronischer Entzündungskrankheiten wie rheumatoider Arthritis nützlich macht .

Diabetesbehandlung

Forschungen haben gezeigt, dass diese Verbindung eine Rolle bei der Diabetestherapie spielen könnte. Sie kann die Insulinsensitivität verbessern und den Blutzuckerspiegel regulieren, was einen neuen Weg für die Diabetesbehandlung eröffnet.

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung.

Wenn Sie spezielle Fragen haben oder weitere Einzelheiten zu einer dieser Anwendungen benötigen, zögern Sie nicht, zu fragen!

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its potential applications, given its structural similarity to quinolones which are known to have various medicinal properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.

Wirkmechanismus

Target of Action

The primary target of the compound (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibacterial agents .

Mode of Action

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone interacts with its targets by inhibiting the action of DNA gyrase and topoisomerase IV . This inhibition disrupts the supercoiling process necessary for bacterial DNA replication, thereby preventing the bacteria from reproducing .

Biochemical Pathways

The compound’s action on DNA gyrase and topoisomerase IV affects the biochemical pathway of bacterial DNA replication . By inhibiting these enzymes, (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone disrupts the supercoiling of bacterial DNA, which is a critical step in the replication process . This disruption leads to the death of the bacterial cell as it can no longer replicate its DNA .

Pharmacokinetics

The structure-activity relationship study of fluoroquinolones suggests that the basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is the disruption of bacterial DNA replication, leading to the death of the bacterial cell . This makes the compound an effective antibacterial agent .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can bind directly to certain biomolecules and potentially inhibit or activate enzymes . Changes in gene expression may also occur as a result of this compound’s activity.

Metabolic Pathways

It is known that this compound can interact with certain enzymes or cofactors

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPXIXIIOAHKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)

![methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)